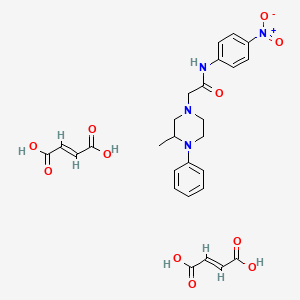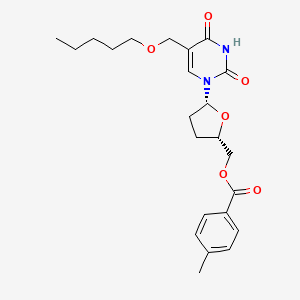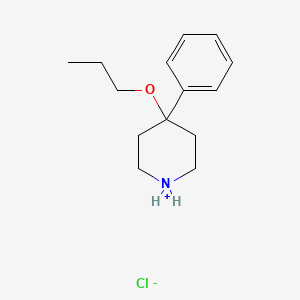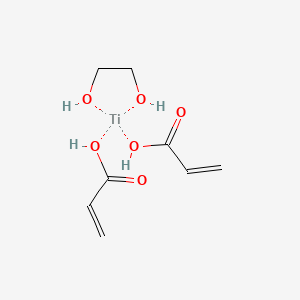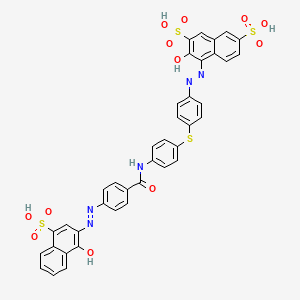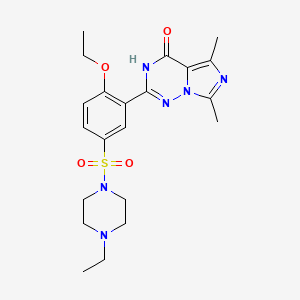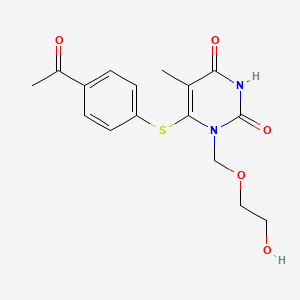
1-((2-Hydroxyethoxy)methyl)-6-((4-(methylcarbonyl)phenyl)thio)thymine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-Hydroxyethoxy)methyl)-6-((4-(methylcarbonyl)phenyl)thio)thymine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thymine base modified with hydroxyethoxy and methylcarbonylphenylthio groups, which contribute to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((4-(methylcarbonyl)phenyl)thio)thymine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thymine Derivative: The thymine base is first modified to introduce the hydroxyethoxy group. This is usually achieved through a nucleophilic substitution reaction where the thymine is reacted with 2-chloroethanol under basic conditions.
Introduction of the Methylcarbonylphenylthio Group: The next step involves the introduction of the methylcarbonylphenylthio group. This is typically done through a thiol-ene reaction, where the hydroxyethoxy-modified thymine is reacted with 4-(methylcarbonyl)phenylthiol in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-6-((4-(methylcarbonyl)phenyl)thio)thymine can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The methylcarbonyl group can be reduced to a hydroxyl group.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-((2-Hydroxyethoxy)methyl)-6-((4-(methylcarbonyl)phenyl)thio)thymine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical sensors.
作用机制
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-((4-(methylcarbonyl)phenyl)thio)thymine involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with nucleic acids, potentially interfering with DNA replication and transcription. The methylcarbonylphenylthio group may interact with proteins, affecting their function and stability. These interactions can lead to various biological effects, including antiviral and anticancer activities.
相似化合物的比较
Similar Compounds
- 1-((2-Hydroxyethoxy)methyl)-5-(3-(benzyloxy)benzyl)pyrimidine-2,4(1H,3H)-dione
- 2-(1-[3-(2-Hydroxyethoxy)benzyl]-4-piperidinyl)methyl-1H-isoindole-1,3(2H)-dione
- 2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-1-propanone
Uniqueness
1-((2-Hydroxyethoxy)methyl)-6-((4-(methylcarbonyl)phenyl)thio)thymine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with both nucleic acids and proteins sets it apart from other similar compounds, making it a valuable tool in various research applications.
属性
CAS 编号 |
125056-70-4 |
|---|---|
分子式 |
C16H18N2O5S |
分子量 |
350.4 g/mol |
IUPAC 名称 |
6-(4-acetylphenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H18N2O5S/c1-10-14(21)17-16(22)18(9-23-8-7-19)15(10)24-13-5-3-12(4-6-13)11(2)20/h3-6,19H,7-9H2,1-2H3,(H,17,21,22) |
InChI 键 |
ZSERKDZVJSLUNP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=C(C=C2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



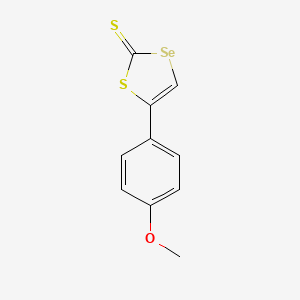


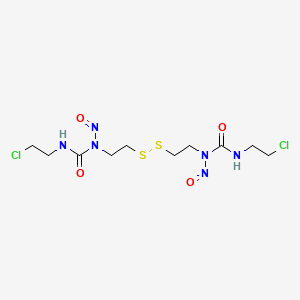
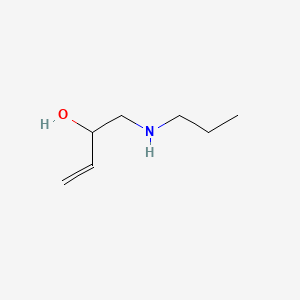
![6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole](/img/structure/B12789779.png)
